molecular formula C14H16BrN3OS2 B285434 N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285434
M. Wt: 386.3 g/mol
InChI Key: PDLGMOCJSQBRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BPTES, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a process that is essential for the survival and proliferation of cancer cells, making BPTES a promising target for cancer therapy.

Mechanism of Action

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide binds to the active site of glutaminase, inhibiting its activity and blocking the conversion of glutamine to glutamate. This leads to a decrease in the production of energy and biosynthetic precursors that are necessary for cancer cell proliferation. This compound has been shown to be a potent and selective inhibitor of glutaminase, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to other chemotherapeutic agents. This compound has also been shown to reduce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to the development of drug resistance. This compound has minimal effects on normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminolysis in cancer cells. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is interest in exploring the use of this compound in combination with other chemotherapeutic agents to enhance its effectiveness in cancer therapy.
Conclusion:
This compound is a promising candidate for cancer therapy, due to its ability to inhibit glutaminase and reduce the availability of glutamate, which is necessary for cancer cell survival and proliferation. This compound has been extensively studied for its potential use in cancer therapy, and has been shown to be effective in reducing tumor growth in vitro and in vivo. However, further research is needed to optimize its use in cancer therapy and to explore its potential in combination with other chemotherapeutic agents.

Synthesis Methods

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The resulting compound is then reacted with 2-mercapto-4-tert-butylthiazole to form 5-bromopyridin-2-yl(4-tert-butyl-2-mercaptobenzothiazol-5-yl) methanone. The final step involves the reaction of the intermediate compound with acetic anhydride to form this compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer therapy. Glutaminolysis is a process that is upregulated in many types of cancer cells, including breast, lung, and prostate cancer. By inhibiting glutaminase, this compound can reduce the availability of glutamate, which is necessary for cancer cell survival and proliferation. This compound has been shown to be effective in reducing tumor growth in vitro and in vivo.

Properties

Molecular Formula

C14H16BrN3OS2

Molecular Weight

386.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H16BrN3OS2/c1-14(2,3)10-7-20-13(17-10)21-8-12(19)18-11-5-4-9(15)6-16-11/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI Key

PDLGMOCJSQBRPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.